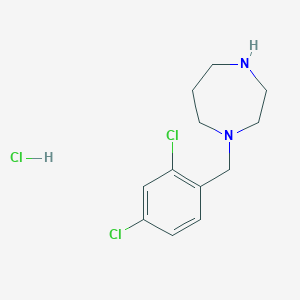

1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride” is a chemical compound. It is a solid at room temperature and has a molecular weight of 227.52 .

Synthesis Analysis

The synthesis of similar compounds like “2,4 dichlorobenzyl chloride” involves organic synthesis intermediates and is widely used in fields such as agricultural chemicals, medicine, and organo-peroxide .Molecular Structure Analysis

The InChI code for this compound is “1S/C7H8Cl2N2.ClH/c8-6-2-1-5 (4-11-10)7 (9)3-6;/h1-3,11H,4,10H2;1H” and the InChI key is "CYFKAMFHYDGJRJ-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Catalysis and Chemical Reactivity

- Olefin Epoxidation Catalysis : Manganese(III) complexes, including those with 1,4-diazepane derivatives, have been studied for their catalytic ability in olefin epoxidation reactions. These complexes show potential as chemoselective catalysts for specific olefins like cyclohexene and styrene (Sankaralingam & Palaniandavar, 2014).

Enzyme Model Studies

- Oxotransferase Enzyme Models : Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including 1,4-diazepane variants, serve as functional models for molybdenum oxotransferase enzymes. These complexes provide insights into the reactivity and mechanism of these enzymes (Mayilmurugan et al., 2011).

Synthesis and Chemical Properties

- Synthetic Methods : Efficient methods for synthesizing substituted chiral 1,4-diazepanes, a class including 1-(2,4-Dichlorobenzyl)-1,4-diazepane, have been developed. These methods involve reductive amination and intramolecular cyclization (Das, Srivastava, & Panda, 2010).

- Microwave-Assisted Synthesis : Microwave irradiation has been utilized for the efficient synthesis of 1,4-diazepin-5-ones, leading to a variety of 1,4-diazepane derivatives (Wlodarczyk et al., 2007).

- Hydrogen Borrowing Syntheses : Innovative syntheses of 1,4-diazacycles, including diazepanes, have been reported using a (pyridyl)phosphine-ligated ruthenium(II) catalyst. This method is significant for making diazepanes generally inaccessible via other catalytic routes (Nalikezhathu et al., 2023).

Biological and Pharmacological Research

- Potential as CB2 Agonists : 1,4-diazepane compounds have been identified as potent cannabinoid receptor 2 (CB2) agonists, with a focus on optimizing metabolic stability for potential therapeutic applications (Riether et al., 2011).

Material Science and Coordination Chemistry

- Iron(III) Complex Studies : Iron(III) complexes with 1,4-diazepane ligands have been examined as functional models for catechol dioxygenase enzymes. These studies provide insight into the coordination chemistry and potential biomimetic applications (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to dichlorobenzyl alcohol , which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

Based on its structural similarity to dichlorobenzyl alcohol, it may also act as an antiseptic, killing bacteria and viruses associated with mouth and throat infections .

Biochemical Pathways

It is suggested that it may have a role in the energy metabolism of cancer cells .

Result of Action

It is suggested that it may have a role in inducing apoptosis in cancer cells .

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKMRHTWEBIONG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2409925.png)

![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B2409931.png)

![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2409932.png)

![3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2409936.png)

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic Acid](/img/structure/B2409939.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide](/img/structure/B2409940.png)

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2409943.png)

![[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate](/img/structure/B2409946.png)